Ala-leu-ala-leu

Descripción general

Descripción

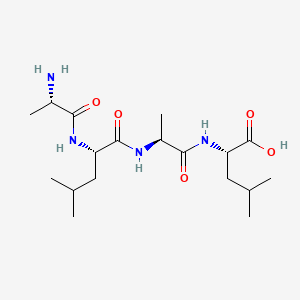

“Ala-Leu-Ala-Leu” is a tetrapeptide composed of two alanine (Ala) and two leucine (Leu) amino acids . It is used as a peptidase labile (cathepsin B) prodrug linker, linking bioavailable drugs to protein carriers such as albumin .

Synthesis Analysis

The synthesis of peptides like “Ala-Leu-Ala-Leu” involves the formation of peptide bonds between the constituent amino acids . The peptide bond is formed between the carboxyl group of one amino acid and the amino group of the next, releasing a molecule of water .

Molecular Structure Analysis

The molecular formula of “Ala-Leu-Ala-Leu” is C18H34N4O5 . Its molecular weight is 386.49 . The structure includes two alanine and two leucine amino acids linked by peptide bonds .

Physical And Chemical Properties Analysis

“Ala-Leu-Ala-Leu” has a molecular weight of 386.49 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Aplicaciones Científicas De Investigación

1. Photoreactivity and Dimerization

Research by Tanaka et al. (2008) investigates the photoreactivity of amino acids, specifically alanine (Ala) and leucine (Leu), under vacuum ultraviolet irradiation. Their findings indicate significant wavelength-dependent quantum efficiencies in the dimerization of Ala in solid phase. This study highlights the potential use of these amino acids in photochemical applications, particularly in understanding the chemical reactions induced by ultraviolet irradiation in amino acids like Ala and Leu (Tanaka et al., 2008).

2. Biodegradability and Copolymerization

Nagata & Kiyotsukuri (1992) explored the incorporation of Ala and Leu in nylon-6 through melt polycondensation. The study found that copolymers featuring these amino acids demonstrated varying degrees of glass transition, crystallization, and melting temperatures. Notably, these copolymers exhibited characteristics that suggest potential in the development of biodegradable materials (Nagata & Kiyotsukuri, 1992).

3. Molecular Recognition and Inclusion Compounds

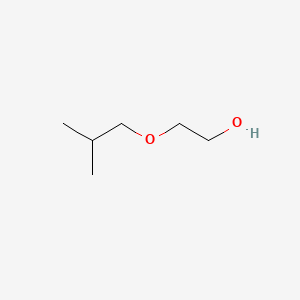

A study by Akazome et al. (2005) revealed that the dipeptide l-leucyl-l-alanine (Leu-Ala) is capable of forming inclusion crystals with several alkyl methyl sulfoxides. This research underscores the potential of Ala and Leu in molecular recognition and the formation of inclusion compounds, which could have implications in areas such as drug delivery and molecular encapsulation (Akazome et al., 2005).

4. Metabolism and Nutrient Uptake

Plauth et al. (1991) investigated the metabolism of dipeptides, including Leu-Leu and Ala-Gln, in the isolated perfused rat small intestine. Their research provides insights into the assimilation and metabolism of dipeptides, suggesting potential applications in understanding nutrient uptake and metabolism in the gastrointestinal tract (Plauth et al., 1991).

5. Therapeutic Applications and Limb Regeneration

Research by Taban et al. (1996) on the dipeptide Leu-Ala, particularly its role in inhibiting ubiquitin-mediated protein degradation, demonstrated its impact on nerve-dependent limb regeneration in newts. This study provides a unique perspective on the potential therapeutic applications of Ala-Leu-Ala-Leu in regenerative medicine and developmental biology (Taban et al., 1996).

Safety and Hazards

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34N4O5/c1-9(2)7-13(21-15(23)11(5)19)17(25)20-12(6)16(24)22-14(18(26)27)8-10(3)4/h9-14H,7-8,19H2,1-6H3,(H,20,25)(H,21,23)(H,22,24)(H,26,27)/t11-,12-,13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRHTCDQWJLLME-XUXIUFHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004961 | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxypropylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ala-leu-ala-leu | |

CAS RN |

84676-48-2 | |

| Record name | Alanyl-leucyl-alanyl-leucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084676482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-({2-[(2-Amino-1-hydroxypropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxypropylidene]leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

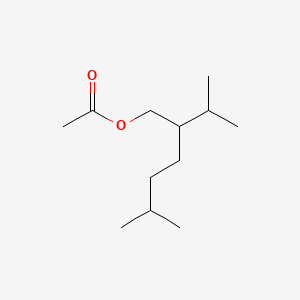

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

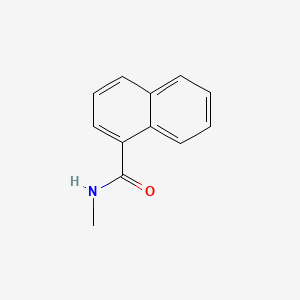

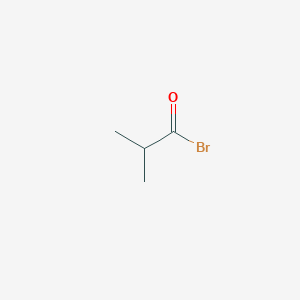

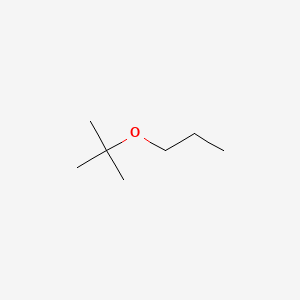

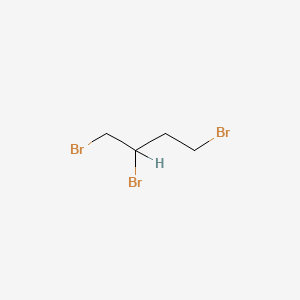

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Anthra[2,1,9-mna]naphth[2,3-h]acridine-5,10,15(16H)-trione](/img/structure/B1582166.png)